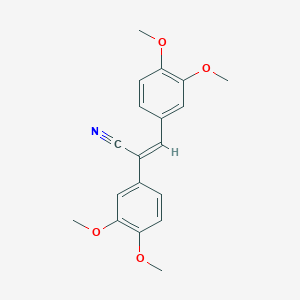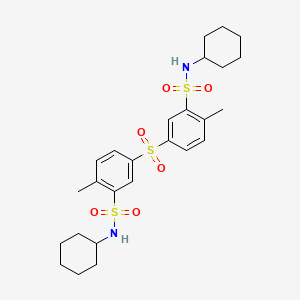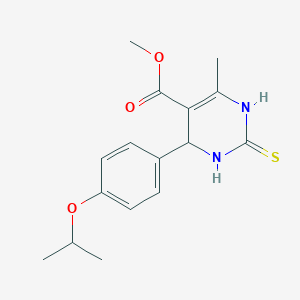
2,3-bis(3,4-dimethoxyphenyl)acrylonitrile
Übersicht
Beschreibung
2,3-bis(3,4-dimethoxyphenyl)acrylonitrile (BDMC) is a synthetic compound that belongs to the family of diarylacrylonitriles. It has been extensively studied for its potential applications in the field of medicinal chemistry due to its unique chemical structure and biological properties. BDMC has been found to exhibit a wide range of biological activities, including anti-cancer, anti-inflammatory, antiviral, and antioxidant properties.
Wissenschaftliche Forschungsanwendungen
Color Change Mechanism : A study by Nakayama et al. (1991) explored the color change mechanism of a derivative of acrylonitrile, which changes to a brilliant red upon addition of aliphatic amines. This property could be valuable in developing color-changing materials and sensors (Nakayama et al., 1991).
Infrared Spectra and Structure : Binev and Binev (1997) investigated the infrared spectra and structure of cyano and methoxycarbonyl derivatives of acrylonitrile, providing insights into their electronic properties and potential applications in molecular electronics or photonics (Binev & Binev, 1997).
Catalysis in Organic Synthesis : Takaya, Yamakawa, and Noyori (1982) explored the use of bis(acrylonitrile)nickel(0) in catalyzing cross-additions with electron-deficient olefins. This research contributes to the understanding of catalytic processes in organic synthesis (Takaya, Yamakawa, & Noyori, 1982).
Electrochemical Applications : Dmowski et al. (1997) conducted a study on the electrooxidation of trifluoroacetic acid in the presence of acrylonitrile, leading to products like 2,3-bis(2,2,2-trifluoroethyl)succinonitrile. This research is significant for understanding electrochemical processes and applications (Dmowski et al., 1997).
Crystal Structure Analysis : Shinkre et al. (2008) detailed the synthesis of isomers of acrylonitrile and their crystal structures, contributing to the knowledge of molecular structure in material science (Shinkre et al., 2008).
Photoluminescence and Mechanochromism : Mao et al. (2014) designed and synthesized triarylacrylonitrile compounds exhibiting aggregation-induced emission and reversible mechanochromism. This has potential applications in optoelectronic devices and sensors (Mao et al., 2014).
Catalysis in Cross-Metathesis Reactions : Bai et al. (2005) reported the use of a carbene ruthenium complex in catalyzing cross-metathesis of acrylonitrile with functionalized olefins, relevant in the field of catalytic chemistry (Bai et al., 2005).
Organic Photovoltaics Improvement : Chen et al. (2012) synthesized a small organic molecule related to acrylonitrile to improve the performance of organic photovoltaic devices. This research is vital in the development of more efficient solar energy materials (Chen et al., 2012).
Antioxidant Properties : Balaydın et al. (2010) explored the antioxidant properties of bromophenols derived from bis(3,4-dimethoxyphenyl)methanone, contributing to the understanding of potential pharmacological applications (Balaydın et al., 2010).
Eigenschaften
IUPAC Name |
(Z)-2,3-bis(3,4-dimethoxyphenyl)prop-2-enenitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19NO4/c1-21-16-7-5-13(10-18(16)23-3)9-15(12-20)14-6-8-17(22-2)19(11-14)24-4/h5-11H,1-4H3/b15-9+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AJPJIPYVXWDABV-OQLLNIDSSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C=C(C#N)C2=CC(=C(C=C2)OC)OC)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1)/C=C(\C#N)/C2=CC(=C(C=C2)OC)OC)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cambridge id 5557937 | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![1'-{[3-(2-pyridinyl)-1,2,4-oxadiazol-5-yl]methyl}-1,4'-bipiperidine-4'-carboxamide](/img/structure/B4964989.png)
![N-[(allylamino)carbonothioyl]-2-furamide](/img/structure/B4964993.png)
![5-[(1,3-benzodioxol-5-yloxy)methyl]-N-butyl-N-methyl-1H-pyrazole-3-carboxamide](/img/structure/B4964997.png)

![N-[4-(2-fluorophenoxy)phenyl]-1-isonicotinoyl-4-piperidinecarboxamide](/img/structure/B4965002.png)

![N,N-diethyl-2-[2-(4-methylphenoxy)ethoxy]ethanamine](/img/structure/B4965017.png)
![3-chloro-N-[4-chloro-3-(trifluoromethyl)phenyl]-4-methoxybenzenesulfonamide](/img/structure/B4965021.png)
![2-bromo-N-{[(4-fluoro-3-nitrophenyl)amino]carbonothioyl}benzamide](/img/structure/B4965026.png)
![1-[3-(2-bromophenoxy)propyl]pyrrolidine oxalate](/img/structure/B4965050.png)
![N-(4-ethoxyphenyl)-N'-[2-(4-pyridinyl)ethyl]urea](/img/structure/B4965058.png)
